molecular formula C6H5NO4 B1249760 1H-pyrrole-2,5-dicarboxylic Acid CAS No. 937-27-9

1H-pyrrole-2,5-dicarboxylic Acid

Cat. No. B1249760
CAS RN: 937-27-9
M. Wt: 155.11 g/mol
InChI Key: JLUIOEOHOOLSJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1H-pyrrole-2,5-dicarboxylic acid and its derivatives can be synthesized through various methods. For instance, a novel synthesis approach using Hantzsch synthesis has been utilized for generating labeled versions of 1H-pyrrole-2,3,5-tricarboxylic acid, highlighting its importance as a biomarker for melatonin metabolism (Skaddan, 2009). Moreover, derivatives of this compound have been prepared to explore hydrogen-bonding motifs for solid-state network formation (Lin et al., 1998).

Molecular Structure Analysis

The solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives reveal the capability of small structural changes in the monomeric subunit to lead to various dimensional networks, underlining the importance of bidentate hydrogen-bonded contacts in these structures (Lin et al., 1998).

Chemical Reactions and Properties

Pyrrole-2-carboxylic acid has been found effective as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating its utility in facilitating moderate to good yields of diaryl amine products (Altman et al., 2008). This showcases the chemical reactivity and application of this compound in organic synthesis.

Physical Properties Analysis

The synthesis and properties of 1H-pyrrole-2,5-dione derivatives have been studied for their role as corrosion inhibitors, indicating that these derivatives are good inhibitors for carbon steel in acidic medium. Their inhibition efficiency increases with concentration, showcasing the physical properties of these compounds in practical applications (Zarrouk et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been extensively studied, with findings that demonstrate their efficacy as hydrogen-bonding motifs for constructing multidimensional networks in solid-state structures. This underlines the versatility and significance of this compound and its derivatives in contributing to the development of new materials and chemical processes (Lin et al., 1998).

Scientific Research Applications

1. Formation of Multi-Dimensional Networks in Solid State

1H-pyrrole-2,5-dicarboxylic acid derivatives demonstrate versatility in forming one-, two-, and three-dimensional networks in the solid state. Structural changes in the monomeric subunit of these derivatives can lead to the formation of linear ribbons, sheets, and networks. A consistent feature in these structures is the bidentate hydrogen-bonded contacts between adjacent pyrrole subunits, influenced by the substitution on the phenyl ring (Lin, Geib, & Hamilton, 1998).

2. Corrosion Inhibition

New derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD), have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors work by adsorbing onto the steel surface, thereby preventing corrosion. The efficiency of these inhibitors increases with their concentration (Zarrouk et al., 2015).

3. Biomarker for Melatonin Metabolism

1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, is synthesized for use as a biomarker in drug research, particularly for drugs targeting conditions like hyperpigmentation. This labeled compound is crucial for tracking the effectiveness of drug candidates (Skaddan, 2009).

4. Anion Binding Properties

Amide and thioamide derivatives of this compound are synthesized and studied for their anion binding properties. These studies reveal differences in anion complexation properties of thioamides versus their amide analogues, showcasing the potential for selective anion binding applications (Zieliński & Jurczak, 2005).

5. Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters

Synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates is achieved using iron-containing catalysts. This process offers insights into potential synthetic routes and reaction mechanisms for these compounds, which are important in various chemical applications (Khusnutdinov et al., 2010).

6. Synthesis of Novel 1H-1-pyrrolylcarboxamides

New 1H-1-pyrrolylcarboxamides of pharmacological interest have been synthesized, showcasing the potential of pyrrole compounds in the development of new drugs and therapeutic agents. This research emphasizes the versatility of pyrrole derivatives in pharmacology (Bijev, Prodanova, & Nankov, 2003).

7. Development of Conducting Polymer-Based Microparticles

Carboxylic acid-functionalized polypyrrole-silica microparticles have been developed for potential biomedical applications. These microparticles exhibit higher optical absorbance compared to commercial alternatives, making them suitable for use as novel marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

Safety and Hazards

The safety information for 1H-pyrrole-2,5-dicarboxylic acid indicates that it should be avoided to contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrole-2,5-dicarboxylic Acid, also known as PT22, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . QS is a bacterial communication system that regulates the production of virulence factors and biofilm formation, which are key contributors to antibiotic resistance .

Mode of Action

PT22 exhibits potent QS inhibitory activity against P. aeruginosa . It reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . . PT22 also significantly attenuates the expression of QS-related genes .

Biochemical Pathways

PT22 affects the QS system, which is a key biochemical pathway in P. aeruginosa. By inhibiting QS, PT22 disrupts the production of virulence factors and the formation of biofilms . This disruption can be visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .

Result of Action

The result of PT22’s action is a significant reduction in the virulence of P. aeruginosa. It decreases the production of virulence factors and inhibits biofilm formation . PT22 also enhances the susceptibility of P. aeruginosa to antibiotics such as gentamycin and piperacillin . This makes PT22 a potential antibiotic accelerant against P. aeruginosa infections .

Action Environment

The action of PT22 is influenced by the bacterial environment. For instance, PT22 is effective in inhibiting biofilm formation, a process that is enhanced in certain environmental conditions . .

properties

IUPAC Name

1H-pyrrole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUIOEOHOOLSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474366
Record name 1H-pyrrole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937-27-9
Record name 1H-pyrrole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrole-2,5-dicarbaldehyde (0.21 g, 1.71 mmol) was dissolved in 35 ml of hot water and placed in a hot water bath (95-100° C.). A solution of KMnO4 (0.788 g, 5.13 mmol) in 10 ml of water was added dropwise in a period of 5 min. The reaction mixture was stirred at 95-100° C. for 1 h, and was then cooled to 70° C. The brown precipitates (MnO2) were filtered off and washed with water. The filtrate was acidified at 0° C. with 5 M HCl to pH 2, evaporated to dryness, and dried under high vacuum. The product was dissolved in 80 ml of anhydrous EtOH and the solution was filtered through a funnel. The filtrate was evaporated to give a brown solid (0.25 g), which was used in next reaction without further purification. ESI MS: 154.00 (M−H+). 1H NMR (DMSO-d6) δ12.68 (br. S), 12.17 (s), 6.72 (s).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.788 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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